molecular formula C22H19NO5S B5133603 4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid

4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid

Cat. No. B5133603
M. Wt: 409.5 g/mol
InChI Key: VKHWGPVPDQFUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ETC-1002 and is a small molecule that has been shown to have a variety of effects on the body. In

Mechanism of Action

The mechanism of action of 4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid involves the activation of AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Activation of AMPK leads to the phosphorylation of a variety of proteins involved in lipid and glucose metabolism, resulting in the regulation of lipid and glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that 4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid has a variety of biochemical and physiological effects on the body. These effects include the regulation of lipid metabolism, glucose metabolism, and inflammation. This compound has also been shown to have anti-atherosclerotic effects and to improve endothelial function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid in lab experiments is its specificity for AMPK activation. This compound has been shown to be a potent activator of AMPK, making it a valuable tool for studying the effects of AMPK activation on a variety of physiological processes. However, one limitation of using this compound in lab experiments is its relatively low water solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid. One area of research is the development of more water-soluble analogs of this compound, which would make it easier to administer in certain experimental settings. Another area of research is the exploration of the potential therapeutic applications of this compound in the treatment of dyslipidemia, type 2 diabetes, and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.

Synthesis Methods

The synthesis of 4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid involves several steps. The first step is the preparation of 4-methyl-5-phenyl-2-thiophenecarboxylic acid, which is then reacted with ethyl chloroformate to form the corresponding ethyl ester. This ester is then reacted with ammonia to form the corresponding amide, which is then reacted with 4-carboxybenzoyl chloride to form the final product.

Scientific Research Applications

4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid has been studied for its potential applications in the treatment of a variety of diseases, including dyslipidemia, type 2 diabetes, and cardiovascular disease. This compound has been shown to have a variety of effects on the body, including the regulation of lipid metabolism, glucose metabolism, and inflammation.

properties

IUPAC Name

4-[(3-ethoxycarbonyl-4-methyl-5-phenylthiophen-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5S/c1-3-28-22(27)17-13(2)18(14-7-5-4-6-8-14)29-20(17)23-19(24)15-9-11-16(12-10-15)21(25)26/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHWGPVPDQFUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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